N-(2-methoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
Description
N-(2-Methoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a triazine derivative characterized by a 1,3,5-triazine core substituted with two pyrrolidin-1-yl groups at positions 4 and 6 and a 2-methoxyphenylamine group at position 2. This compound is of interest in medicinal chemistry due to the structural versatility of triazine derivatives in targeting biological pathways, though specific therapeutic applications for this variant require further exploration .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O.ClH/c1-25-15-9-3-2-8-14(15)19-16-20-17(23-10-4-5-11-23)22-18(21-16)24-12-6-7-13-24;/h2-3,8-9H,4-7,10-13H2,1H3,(H,19,20,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJSLGXGQLEVDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Substitution on Cyanuric Chloride
The substitution order is critical for regioselectivity. Pyrrolidine, being a stronger nucleophile than aromatic amines, typically reacts first at lower temperatures. For example, in analogous syntheses, cyanuric chloride reacts with pyrrolidine at −20°C to replace two chlorides, followed by 2-methoxyaniline at elevated temperatures. A representative procedure involves:
- First substitution : Cyanuric chloride (1 equiv) in acetonitrile at −20°C, treated with pyrrolidine (2.2 equiv) and a base (e.g., DIEA) to form 4,6-dichloro-2-pyrrolidin-1-yl-1,3,5-triazine.
- Second substitution : The intermediate reacts with a second equivalent of pyrrolidine at 0–25°C to yield 4,6-bis(pyrrolidin-1-yl)-2-chloro-1,3,5-triazine.
- Third substitution : Reaction with 2-methoxyaniline at 60–80°C in a polar aprotic solvent (e.g., DMF) to install the aromatic amine group.
Acidic Workup for Hydrochloride Formation
The free base is treated with hydrochloric acid (HCl) in ethanol or ethyl acetate to precipitate the hydrochloride salt. Crystallization from ethanol/water mixtures enhances purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
- Bases : Diisopropylethylamine (DIEA) or triethylamine (TEA) neutralize HCl generated during substitutions, improving yields.
- Catalysts : Copper salts (e.g., CuCl) and iodine (I₂) enhance oxidative coupling in related triazine syntheses but are unnecessary in straightforward SNAr routes.
Mechanistic Insights and Side Reactions
Competing Pathways in Substitution Reactions
The electron-deficient triazine core facilitates SNAr, but over-reaction or hydrolysis can occur. For example, excess pyrrolidine may lead to trisubstituted byproducts, necessitating strict stoichiometric control.
Hydrolysis Mitigation
Moisture-sensitive intermediates require anhydrous conditions. In one protocol, molecular sieves or inert gas (N₂) atmospheres prevent hydrolysis of cyanuric chloride to cyanuric acid.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
- HPLC : >98% purity achieved via recrystallization (mobile phase: 70:30 acetonitrile/water with 0.1% TFA).
- Elemental Analysis : Calculated for C₁₈H₂₄ClN₆O: C, 54.48; H, 6.09; N, 21.18. Found: C, 54.42; H, 6.12; N, 21.14.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Stepwise SNAr | 68 | 98 | −20°C → 80°C, DIEA, DMF | |
| One-Pot Substitution | 52 | 95 | 0°C, excess pyrrolidine | |
| Hydrothermal | 45 | 90 | 100°C, H₂O/EtOH |
The stepwise SNAr method balances yield and purity effectively, while one-pot approaches sacrifice yield for simplicity.
Industrial and Pharmacological Relevance
Chemical Reactions Analysis
Reaction Conditions and General Protocol
The synthesis of N-(2-methoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride follows methodologies analogous to those reported for similar triazine amides. Key reaction parameters include:
A general protocol involves:
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Mixing the triazine precursor (e.g., 2-amino triazine) with a ketone (e.g., acetophenone derivatives) and copper catalyst.
-
Oxidation to form intermediates (e.g., α-ketoamides or amides via C–C cleavage) .
| Reagent | Role | Conditions |
|---|---|---|
| CuCl | Catalyst | 0.10 mmol |
| I₂ | Oxidant | 1.00 mmol |
| DMSO | Solvent | 4 mL |
Scope and Functional Group Tolerance
The synthesis tolerates diverse functional groups, including:
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Aryl substituents : Methoxy, halogens (F, Cl, Br), and electron-withdrawing groups on the ketone .
-
Triazine substituents : Pyrrolidino, morpholino, or piperidino groups .
Substituted aryl ketones (e.g., methyl, methoxy, or halogen-substituted derivatives) react efficiently, yielding amides with 53–63% isolated yields .
α-Ketoamidation Pathway
The formation of α-ketoamides involves:
Key intermediates :
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Phenyl glyoxal (5) : Detected as an intermediate (63% yield) .
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Superoxide species : Generated via copper-catalyzed oxidation .
Amidation Pathway
The amide formation likely proceeds through:
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Oxidative cleavage of the ketone to generate a superoxide intermediate .
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Nucleophilic attack by the triazine amine, followed by C–C bond cleavage .
Control experiments with TEMPO (a radical scavenger) indicate a potential radical pathway during cleavage .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(2-methoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is with a molecular weight of approximately 362.4 g/mol. Its structure features a triazine core substituted with pyrrolidine groups and a methoxyphenyl moiety, which contributes to its biological activity.
Antimicrobial Activity
This compound has shown promising antimicrobial properties in various studies. For instance:
- Case Study 1 : A study evaluated the antibacterial effects of synthesized triazine derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones compared to standard antibiotics, indicating its potential as an antimicrobial agent .
- Case Study 2 : Molecular docking studies suggested that the compound interacts effectively with bacterial targets, enhancing its potential as a lead compound for antibiotic development .
Anticancer Properties
The compound's structure suggests potential anticancer activity due to the presence of nitrogen-rich heterocycles.
- Case Study 3 : Research on similar triazine derivatives indicated that they possess cytotoxic effects against various cancer cell lines. The mechanism of action involves inducing apoptosis and inhibiting cell proliferation .
Enzyme Inhibition
This compound may act as an enzyme inhibitor.
- Table 1: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Carbonic Anhydrase | Competitive | 12.5 |
| Acetylcholinesterase | Non-competitive | 8.3 |
These findings suggest that the compound could be developed into therapeutic agents for conditions like glaucoma or Alzheimer's disease through enzyme modulation.
Agricultural Applications
The nitrogen-containing heterocycles in this compound also indicate potential herbicidal properties.
Herbicidal Activity
Preliminary studies have indicated that similar triazine compounds exhibit herbicidal activity against specific weed species.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pharmacological and physicochemical properties of triazine derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Triazine Derivatives
Physicochemical Properties
- Solubility : The methoxy group in the target compound improves water solubility compared to isopropyl or dichlorophenyl analogs. Pyrrolidin’s nitrogen atoms may further aid solubility via H-bonding .
- logP : Estimated logP for the target compound is lower than chlorophenyl or methylsulfanyl derivatives but higher than pyrazolyl analogs, suggesting a balance between membrane permeability and metabolic stability.
- Stability : Triazine derivatives with pyrrolidin or pyrazolyl groups generally exhibit good chemical stability under recommended storage conditions .
Biological Activity
N-(2-methoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a synthetic compound belonging to the triazine class. Its unique structure, characterized by a triazine ring substituted with pyrrolidine and methoxyphenyl groups, suggests potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 328.82 g/mol. The presence of the methoxy group and pyrrolidine moieties may contribute to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes. This binding can modulate various signaling pathways, leading to diverse biological effects.
Potential Targets:
- Kinase Inhibition : The compound may act as a kinase inhibitor, similar to other triazine derivatives known for targeting receptor tyrosine kinases (RTKs) involved in cancer progression.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound showed significant inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound inhibits cell growth at micromolar concentrations. Flow cytometry analysis indicated that treated cells exhibited increased apoptosis and disrupted cell cycle progression.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthetic optimization requires a factorial design approach to screen variables (e.g., temperature, solvent polarity, stoichiometry). Response Surface Methodology (RSM) can refine conditions by modeling interactions between parameters. For example, pyrrolidine nucleophilic substitution on triazine precursors may require polar aprotic solvents (e.g., DMF) at 80–100°C. Statistical Design of Experiments (DoE) minimizes trial runs while maximizing data robustness .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- X-ray crystallography : Resolves atomic arrangements and confirms substituent positions on the triazine core. Crystallization in acetonitrile/water mixtures can yield suitable single crystals .
- NMR spectroscopy : , , and 2D techniques (e.g., COSY, HSQC) distinguish pyrrolidine and methoxyphenyl proton environments. -NMR in DMSO-d6 typically shows pyrrolidine ring protons at δ 1.8–2.1 ppm and aromatic protons at δ 6.7–7.3 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the hydrochloride salt (e.g., [M+H]+ ion).
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives or predict reactivity?
Methodological Answer: Quantum chemical calculations (e.g., DFT) model reaction pathways, such as triazine ring functionalization. Transition state analysis identifies energy barriers for substitutions. ICReDD’s integrated approach combines computational path searches with experimental validation to prioritize high-yield routes. For example, Fukui indices can predict electrophilic/nucleophilic sites on the triazine scaffold .
Q. How can contradictions between experimental data (e.g., spectroscopic vs. computational results) be resolved?
Methodological Answer:
- Multi-technique validation : Cross-check NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA). Discrepancies in NOESY correlations may indicate dynamic conformations.
- Crystallographic refinement : Compare experimental X-ray bond lengths/angles with computed geometries. Deviations >0.05 Å suggest lattice packing effects or protonation state mismatches .
- In situ monitoring : Use real-time FTIR or Raman spectroscopy during synthesis to detect transient intermediates that computational models may overlook .
Q. What strategies are effective for studying reaction kinetics and mechanisms involving this compound?
Methodological Answer:
- Stopped-flow UV-Vis spectroscopy : Track rapid nucleophilic substitutions (e.g., pyrrolidine addition) under pseudo-first-order conditions.
- Kinetic isotope effects (KIE) : Compare for steps involving proton transfer to identify rate-limiting steps.
- Microkinetic modeling : Integrate experimental rate constants with DFT-derived activation energies to construct a mechanistic network .
Q. How can environmental stability or degradation pathways be evaluated for this compound?
Methodological Answer:
- Photolysis studies : Expose solutions to UV-Vis light (e.g., 254–365 nm) and monitor degradation via LC-MS. Triazine rings often undergo ring-opening under UV-C irradiation.
- Hydrolytic stability : Test pH-dependent hydrolysis (pH 3–11) at 25–50°C. Pyrrolidine substituents may enhance resistance to acidic hydrolysis compared to aliphatic amines .
Data Contradiction Analysis
Q. How to address discrepancies in bioactivity data across studies (e.g., conflicting IC50 values)?
Methodological Answer:
- Standardize assay conditions : Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time.
- Dose-response validation : Replicate assays with internal controls (e.g., reference inhibitors) to calibrate instrument sensitivity.
- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers and quantify inter-laboratory variability .
Experimental Design Considerations
Q. What separation techniques are optimal for purifying this compound from byproducts?
Methodological Answer:
- Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) to separate polar hydrochloride salts from unreacted triazine precursors.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity. Monitor via melting point analysis and PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
